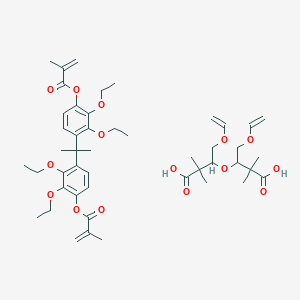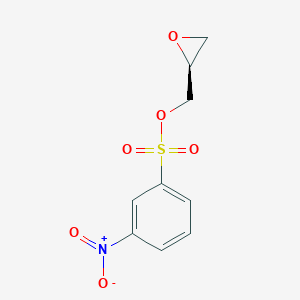
Acide 2-(3-(tert-butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety
Applications De Recherche Scientifique
2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of biochemical pathways and the development of bioactive compounds.
Mécanisme D'action
Target of Action
It’s known that boc-protected amino acids are often used in peptide synthesis . They are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides, which are crucial components of proteins. The synthesis process involves a series of reactions, including the formation of a phosphonium intermediate and acyloxyphosphonium from the protected amino acid anion .
Pharmacokinetics
It’s known that boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These properties may influence the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is the formation of dipeptides . Dipeptides are essential building blocks in the formation of proteins, which play a crucial role in various biological functions.
Action Environment
The environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s miscibility in various solvents suggests that the solvent used can impact the efficiency of the dipeptide synthesis process . Furthermore, the reaction is carried out at room temperature, indicating that temperature is a critical factor in the compound’s action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Acylation: The acetic acid moiety is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Flow chemistry techniques and continuous processing may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the pyrrolidine ring.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives can be formed.
Reduced Products: Reduction can lead to the formation of alcohols or other reduced derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-L-proline: Another Boc-protected amino acid derivative with a similar structure.
N-Boc-L-hydroxyproline: A Boc-protected hydroxyproline derivative used in peptide synthesis.
N-Boc-L-cysteine: A Boc-protected cysteine derivative with applications in organic synthesis.
Uniqueness
2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid is unique due to its specific combination of a pyrrolidine ring, a Boc-protected amino group, and an acetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propriétés
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBMLDXQOFMMED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576574 |
Source


|
| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116339-45-8 |
Source


|
| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B40517.png)




![(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol](/img/structure/B40531.png)







![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)
